(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a fused bicyclic structure. Key features include:
- Benzofuran core: A dihydrobenzofuran-3-one scaffold with a 4-hydroxy and 6-methyl substituent on the aromatic ring.
- Methylidene group: A (2,3,4-trimethoxyphenyl)methylidene moiety at the C2 position, adopting a Z-configuration around the exocyclic double bond.
Properties
IUPAC Name |
(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-7-12(20)16-14(8-10)25-15(17(16)21)9-11-5-6-13(22-2)19(24-4)18(11)23-3/h5-9,20H,1-4H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIDXNMZTNSJTF-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects as reported in various studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20O5
- Molecular Weight : 316.35 g/mol
Structural Features
The compound features a benzofuran core with hydroxyl and methoxy substituents that are crucial for its biological activity. The presence of the methylene bridge connecting to a trimethoxyphenyl group enhances its interaction with biological targets.
Antimicrobial Activity
Benzofuran derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the benzofuran structure significantly influence their efficacy against various pathogens.
| Study | Pathogen | MIC (µg/mL) | Activity Noted |
|---|---|---|---|
| Study A | Staphylococcus aureus | 0.39 | Effective against MRSA |
| Study B | Candida albicans | 12.5 | Moderate antifungal activity |
| Study C | Escherichia coli | 24 | Significant inhibition zone |
In one study, compounds with hydroxyl groups at specific positions exhibited enhanced antibacterial properties against S. aureus, with inhibition zones reaching up to 23 mm .
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been highlighted in several investigations. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
- Mechanism of Action : The compound may inhibit topoisomerase enzymes or modulate signaling pathways related to cell proliferation and survival.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis |
| HeLa (cervical cancer) | 10 | Cell cycle arrest |
Studies have shown that derivatives similar to this compound can induce significant cytotoxicity in various cancer cell lines, promoting further exploration into their therapeutic applications .
Anti-inflammatory Activity
Research indicates that benzofuran derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
| Inflammatory Model | Inhibition (%) |
|---|---|
| Carrageenan-induced edema | 50 |
| LPS-induced cytokine release | 70 |
In vitro studies suggest that these compounds can effectively reduce inflammation markers, making them potential candidates for treating inflammatory diseases .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, the compound exhibits various other biological effects:
- Antioxidant Activity : Protects against oxidative stress by scavenging free radicals.
- Antidiabetic Potential : Some studies suggest it may enhance insulin sensitivity.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by reducing neuronal apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated several benzofuran derivatives against resistant strains of bacteria. The results indicated that the presence of hydroxyl groups at strategic positions significantly enhanced antibacterial activity. The tested compound demonstrated MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Mechanism
In a study involving breast cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent and warrants further investigation into its mechanisms of action .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The target compound’s 2,3,4-trimethoxyphenyl group enhances lipophilicity and steric hindrance compared to the dichlorophenyl analog (electron-withdrawing Cl) or dihydroxyphenyl analogs (electron-donating -OH) .
Physicochemical Properties and Bioavailability
Table 2: Predicted Physicochemical Properties
Key Findings :
- Lipophilicity : The target compound’s LogP (~2.8) reflects a balance between methoxy-induced lipophilicity and the polar hydroxy group. This is higher than dihydroxy analogs (LogP ~1.5) but lower than dichlorophenyl derivatives (LogP ~3.5) .
- Bioavailability : Methoxy groups may improve membrane permeability compared to hydrophilic dihydroxy analogs, though aqueous solubility is likely reduced .
- Synthetic accessibility : The dichlorophenyl analog’s higher SAS (4.8) suggests challenges in introducing halogenated groups, whereas the target compound’s synthesis may involve milder conditions, akin to methods for similar benzylidene-benzofurans .
Intermolecular Interactions and Solid-State Behavior
The target compound’s crystal packing is influenced by:
- Van der Waals interactions : The 2,3,4-trimethoxyphenyl group contributes to dense packing via π-π stacking and methoxy-methyl contacts.
In contrast, dichlorophenyl analogs rely more on halogen bonding and Cl···Cl interactions, while dihydroxy derivatives exhibit extensive H-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
